1-(4-Methylpiperidin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-phenylethanone is an organic compound characterized by a piperidine ring substituted with a phenylacetyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperidin-1-yl)-2-phenylethanone can be synthesized through several methods. One common approach involves the acylation of 4-methylpiperidine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylpiperidin-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methylpiperidin-1-yl)-2-phenylethanone exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylpiperidin-1-yl)-2-phenylethanone can be compared with other similar compounds such as:
1-(Phenylacetyl)piperidine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
4-Methylpiperidine: Lacks the phenylacetyl group, resulting in different chemical properties and applications.
Phenylacetyl chloride: Used as a reagent in the synthesis of various derivatives, including this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H19NO/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
RTLLKOZQVFYGRU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.